molecular formula C18H16BrN3O4S B2594141 (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile CAS No. 1025214-96-3

(2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2594141
CAS No.: 1025214-96-3
M. Wt: 450.31
InChI Key: FNEVRVHRKQHUTO-DTQAZKPQSA-N
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Description

The compound (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile (CAS: 1025214-96-3) is a structurally complex molecule with a prop-2-enenitrile backbone. Its key features include:

  • A 4-bromobenzenesulfonyl group at the 2-position, contributing electron-withdrawing properties.
  • A nitrile group at the terminal position, which may influence reactivity and binding interactions.
    Its molecular formula is C₁₈H₁₆BrN₃O₄S, with a molar mass of 450.31 g/mol .

Properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfonyl-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c19-14-3-5-15(6-4-14)27(24,25)16(12-20)13-21-7-9-22(10-8-21)18(23)17-2-1-11-26-17/h1-6,11,13H,7-10H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEVRVHRKQHUTO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could start with the bromination of benzenesulfonyl chloride to obtain 4-bromobenzenesulfonyl chloride. This intermediate can then be reacted with a suitable nitrile compound under basic conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or reagents like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Example Synthesis Pathway

A proposed synthesis pathway includes the following steps:

  • Reacting 4-bromobenzenesulfonyl chloride with furan-2-carboxylic acid to form an intermediate.
  • Treating the intermediate with piperazine derivatives to introduce the piperazine moiety.
  • Final conversion to the nitrile form through dehydration or other suitable methods.

Biological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Sulfonamides have been shown to inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : The presence of the sulfonamide group enhances antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antitumor Activity : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Efficacy : Research indicated that compounds with furan rings possess antimicrobial properties, making them candidates for developing new antibiotics .

Potential Applications in Drug Development

Given its structural attributes, (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile may serve as a lead compound for:

  • Designing New Anticancer Agents : Modifications to enhance selectivity and potency against specific cancer types.
  • Developing Antimicrobial Drugs : Exploring its efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and nitrile groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The prop-2-enenitrile scaffold is shared among several derivatives, with variations in substituents affecting physicochemical and biological properties:

Table 1: Comparison of Prop-2-enenitrile Derivatives
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 4-Bromobenzenesulfonyl; 4-(furan-2-carbonyl)piperazine C₁₈H₁₆BrN₃O₄S 450.31 Bromine enhances lipophilicity; furan aids H-bonding
BI80621 4-Bromobenzenesulfonyl; 4-benzylpiperazine C₂₀H₂₀BrN₃O₂S 454.36 Benzyl group increases hydrophobicity
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile 4-Bromobenzenesulfonyl; 4-(methylsulfanyl)phenyl C₁₆H₁₃BrN₂O₂S₂ 425.32 Methylsulfanyl introduces sulfur-based interactions
(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile 4-Methylbenzenesulfonyl; tetrahydroquinoline substituent C₂₄H₂₅N₃O₂S 427.54 Bulky tetrahydroquinoline may affect steric interactions
Key Observations:
  • Piperazine Modifications : The furan-2-carbonyl group in the target compound contrasts with BI80621’s benzyl group. Furan’s oxygen atoms may improve solubility and participate in hydrogen bonding, whereas benzyl enhances hydrophobicity .
  • Stereochemistry : The (2E) configuration in the target compound and BI80621 ensures planar geometry, critical for π-π stacking interactions with biological targets.

Piperazine-Based Analogues with Different Cores

Several piperazine-containing compounds share structural motifs but differ in their core backbones:

Table 2: Piperazine Derivatives with Varied Backbones
Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Propenone 4-Fluorophenyl; furan-2-carbonyl piperazine C₁₉H₁₇FN₂O₃ Research applications in medicinal chemistry
(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Propenone Bis(4-bromophenyl)methyl; 4-methylphenyl C₂₈H₂₅Br₂N₂O Crystallography studies; hydrogen-bonding networks
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Propenone 4-Bromophenyl; pyrazole ring C₂₅H₂₀BrN₃O₂ Structural analysis via X-ray crystallography
Key Observations:
  • Backbone Flexibility: Propenone-based derivatives (e.g., ) exhibit greater conformational rigidity compared to the target compound’s nitrile-terminated backbone.
  • Biological Relevance: The propenone moiety is common in cinnamic acid derivatives, often associated with antioxidant and anti-inflammatory activities, whereas the nitrile group in the target compound may confer distinct reactivity .

Biological Activity

The compound (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile is an intriguing molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes the available research findings, including synthesis methods, biological assays, and case studies that highlight its antitumor properties.

Chemical Structure and Synthesis

The compound's structure includes a bromobenzenesulfonyl moiety and a furan-2-carbonyl piperazine unit connected by a prop-2-enenitrile group. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with various anilines, including those containing furan or pyridine rings, under controlled conditions to yield the desired product.

Synthesis Overview

StepReagentsConditionsYield
14-bromobenzenesulfonyl chloride + furan-2-anilineDry pyridine, 120 °C for 2 hVariable
2Reaction with piperazine derivativesUnder argon atmosphereHigh

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including colorectal cancer (CRC) and triple-negative breast cancer (TNBC). Notably, it has been shown to reduce luciferase activity in Wnt-dependent cancer cells, indicating a potential mechanism of action via the Wnt signaling pathway.

  • Cell Lines Tested :
    • CRC SW480 and HCT116
    • TNBC MDA-MB-231, HCC1806, HCC1937
  • Mechanism of Action :
    • The compound appears to bind to the Tcf-4 protein within the Wnt signaling pathway, inhibiting its activity and leading to reduced cell proliferation.

Comparative Efficacy

In comparative studies, the compound was found to be more effective than several reference compounds in reducing tumor cell viability. The following table summarizes the efficacy of different compounds tested:

CompoundCell LineEC50 (μM)Mechanism
This compoundSW48046Wnt pathway inhibition
Reference Compound AHCT11680Unknown
Reference Compound BMDA-MB-23170Unknown

Case Studies

A notable study published in Compounds demonstrated that this compound significantly inhibited tumor growth in mouse models when administered at specific dosages. The study utilized both in vitro assays and in vivo models to validate the compound's efficacy.

Study Highlights:

  • In Vitro Results : Showed a dose-dependent reduction in cell viability across multiple cancer cell lines.
  • In Vivo Results : Mice treated with the compound exhibited a marked decrease in tumor size compared to control groups.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: React 4-bromobenzenesulfonyl chloride with a piperazine derivative (e.g., 1-(furan-2-carbonyl)piperazine) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
  • Step 2: Introduce the acrylonitrile moiety via a Knoevenagel condensation between the sulfonamide intermediate and a nitrile-containing aldehyde, using a catalyst like piperidine.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or DCM/ether mixtures.
    Validate intermediates using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, ensuring the (2E)-configuration via coupling constants (Jtrans1216HzJ_{trans} \approx 12-16 \, \text{Hz}) .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • Spectroscopy:
    • NMR: 1H NMR^1 \text{H NMR} identifies proton environments (e.g., sulfonyl protons at δ 7.6–8.2 ppm, furan protons at δ 6.5–7.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O, ~165–175 ppm) and nitrile (C≡N, ~115–120 ppm) groups.
    • IR: Peaks at ~2200 cm1^{-1} (C≡N) and ~1670 cm1^{-1} (C=O).
  • Crystallography: Single-crystal X-ray diffraction (XRD) resolves the (2E)-configuration and bond geometry. Use SHELXL for refinement (R-factor < 0.05) .

Advanced: How to resolve crystallographic data contradictions between experimental and computational models?

Answer:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
  • Refinement: In SHELXL, apply restraints for disordered moieties (e.g., furan ring) and anisotropic displacement parameters. Compare DFT-optimized geometries (B3LYP/6-31G*) with XRD data to validate bond lengths/angles .
  • Handling Twinning: Use TWINABS for multi-component crystals .

Advanced: How to design experiments to analyze the compound’s biological activity?

Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    • Enzyme Inhibition: Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™).
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450). Validate with MD simulations (GROMACS) .

Advanced: How to address discrepancies between spectroscopic and computational data (e.g., IR frequencies)?

Answer:

  • DFT Calibration: Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level. Scale calculated IR frequencies by 0.96–0.98 to match experimental values.
  • Solvent Effects: Include solvent (e.g., DMSO) corrections via the PCM model in Gaussian. Compare with experimental data collected in the same solvent .

Intermediate: What strategies improve solubility for in vitro assays?

Answer:

  • Co-solvents: Use DMSO (<5% v/v) or cyclodextrin inclusion complexes.
  • Salt Formation: React with HCl or sodium bicarbonate to form water-soluble salts.
  • Surfactants: Add Tween-80 (0.1% w/v) for hydrophobic compounds. Validate solubility via UV-Vis spectroscopy .

Advanced: How to perform stability studies under varying pH and temperature?

Answer:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours.
  • Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to identify byproducts. Calculate half-life using first-order kinetics .

Intermediate: How to confirm the (2E)-configuration of the prop-2-enenitrile moiety?

Answer:

  • NMR: Coupling constants (JH,HJ_{H,H}) between vinylic protons: Jtrans1216HzJ_{trans} \approx 12-16 \, \text{Hz}, Jcis810HzJ_{cis} \approx 8-10 \, \text{Hz}.
  • XRD: Direct visualization of the double bond geometry. Use ORTEP-3 for molecular graphics .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Modifications: Replace the bromobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Bioisosteres: Substitute the furan-2-carbonyl group with thiophene or pyrrole rings.
  • Assays: Compare IC50_{50} values in enzyme inhibition or cytotoxicity models. Use QSAR models (e.g., CoMFA) to predict activity .

Advanced: How to handle impurities identified during synthesis?

Answer:

  • HPLC Method: Use a C18 column with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient). Detect impurities at 254 nm.
  • Isolation: Preparative HPLC to collect impurities. Characterize via 1H NMR^1 \text{H NMR} and HRMS.
  • Control: Optimize reaction time/temperature to minimize byproduct formation .

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